

Application Notes: In Vitro Profiling of Cbl-b-IN-8

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Compound of Interest		
Compound Name:	Cbl-b-IN-8	
Cat. No.:	B12372344	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin-protein ligase that functions as a key negative regulator of the immune response.[1][2] It plays a pivotal role in setting the activation threshold for T-cells and Natural Killer (NK) cells, thereby maintaining immune tolerance and preventing autoimmunity.[2][3][4] However, in the context of oncology, this regulatory function can limit the immune system's ability to mount an effective anti-tumor response.[1]

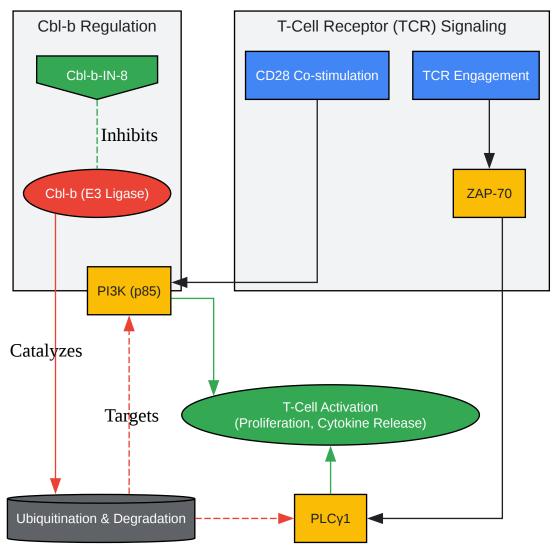
By ubiquitinating and targeting key signaling proteins for degradation, Cbl-b attenuates the signaling cascades downstream of the T-cell receptor (TCR) and other activating receptors.[1] [3] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, aiming to "release the brakes" on the immune system to enhance the recognition and elimination of cancer cells.[1][5]

Cbl-b-IN-8 is a potent small molecule inhibitor of Cbl-b and the closely related c-Cbl, with reported IC₅₀ values of 5.5 nM and 7.8 nM, respectively.[6] These application notes provide detailed protocols for the in vitro characterization of **Cbl-b-IN-8**, focusing on biochemical confirmation of its inhibitory activity and cell-based assays to determine its functional effects on primary immune cells.

Mechanism of Action & Signaling Pathway



Cbl-b exerts its negative regulatory function primarily through its RING finger domain, which mediates the transfer of ubiquitin from an E2 conjugating enzyme to specific substrate proteins. [4][7] In T-cells, upon TCR and CD28 co-stimulation, Cbl-b targets several key signaling intermediates, including Phospholipase C-gamma1 (PLCy1), the p85 subunit of PI3K, and Vav1.[3][4][5] Ubiquitination of these targets leads to their degradation or functional inhibition, thereby dampening T-cell activation, proliferation, and cytokine production.[4] **Cbl-b-IN-8** blocks this process, leading to sustained signaling and enhanced immune cell activation.



Cbl-b Negative Regulation of T-Cell Signaling

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Caption: Cbl-b signaling pathway in T-cells.



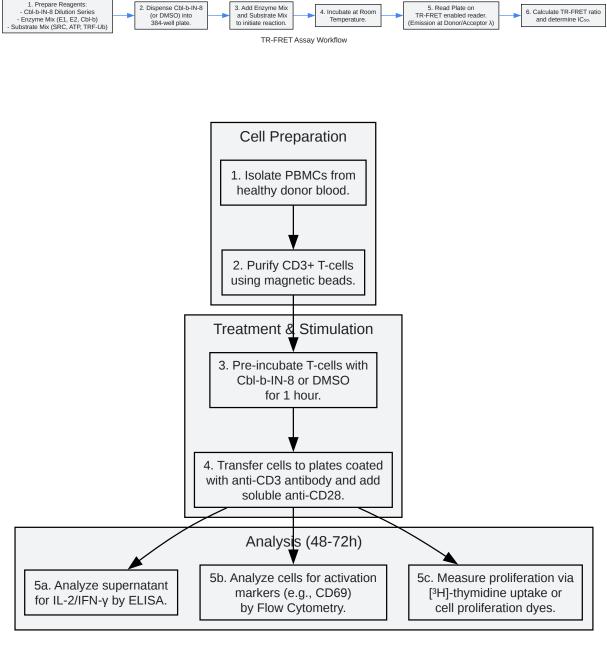
Protocol 1: Biochemical Cbl-b Ubiquitination Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to directly measure the E3 ligase activity of Cbl-b and the inhibitory effect of **Cbl-b-IN-8**. This format is highly amenable to high-throughput screening (HTS).[8][9] The assay measures the ubiquitination of a substrate, such as SRC kinase, by Cbl-b.

6. Calculate TR-FRET ratio



Prepare Reagents:
 Cbl-b-IN-8 Dilution Series



4. Incubate at Room

T-Cell Activation Assay Workflow

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